EA4

Description

Structure

3D Structure

Properties

IUPAC Name |

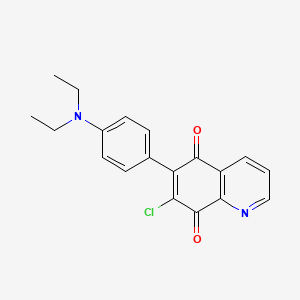

7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZVKSMDPVMMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434702 | |

| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389614-94-2 | |

| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, a molecule of interest in medicinal chemistry due to the established biological activities of quinoline-5,8-dione derivatives, which include anticancer, antibacterial, and antimalarial properties. The strategic placement of a chloro group at the 7-position and a substituted aryl moiety at the 6-position offers a scaffold for further chemical exploration and development of novel therapeutic agents.

The synthesis of the target compound is a multi-step process that begins with the construction of a substituted quinoline core, followed by functionalization and a final cross-coupling reaction. This guide provides detailed experimental protocols derived from established methodologies for the synthesis of related compounds, along with quantitative data presented in tabular format for clarity and ease of comparison.

Proposed Synthetic Pathway

The synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione can be envisioned through a four-step sequence, commencing with the synthesis of a 7-chloro-8-hydroxyquinoline intermediate. This is followed by regioselective bromination at the 6-position, subsequent oxidation to the quinone, and a final Suzuki-Miyaura cross-coupling reaction to introduce the 4-(diethylamino)phenyl group.

Figure 1: Proposed synthesis pathway for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are based on established methods for similar transformations and may require optimization for the specific substrates involved.

Step 1: Synthesis of 7-Chloro-8-hydroxyquinoline

The synthesis of the 7-chloro-8-hydroxyquinoline core can be achieved through various established methods for quinoline synthesis, such as the Gould-Jacobs reaction, starting from appropriately substituted anilines and diethyl ethoxymethylenemalonate.

Protocol: A mixture of 2-amino-3-chlorophenol and diethyl ethoxymethylenemalonate is heated, followed by cyclization in a high-boiling point solvent such as diphenyl ether. The resulting ester is then hydrolyzed and decarboxylated to yield 7-chloro-8-hydroxyquinoline.

| Reagent/Parameter | Quantity/Value |

| 2-Amino-3-chlorophenol | 1.0 eq |

| Diethyl ethoxymethylenemalonate | 1.1 eq |

| Diphenyl ether | solvent |

| Reaction Temperature | 240-260 °C |

| Subsequent Hydrolysis | 10% aq. NaOH |

| Decarboxylation | Heat |

Step 2: Regioselective Bromination of 7-Chloro-8-hydroxyquinoline

The introduction of a bromine atom at the 6-position is a key step to enable the subsequent cross-coupling reaction. This can be achieved through electrophilic aromatic substitution.

Protocol: To a solution of 7-chloro-8-hydroxyquinoline in a suitable solvent such as acetic acid or a chlorinated solvent, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, 6-bromo-7-chloro-8-hydroxyquinoline, is then isolated by precipitation or extraction.

| Reagent/Parameter | Quantity/Value |

| 7-Chloro-8-hydroxyquinoline | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.0-1.1 eq |

| Solvent | Acetic Acid or Dichloromethane |

| Reaction Temperature | Room Temperature |

Step 3: Oxidation to 6-Bromo-7-chloroquinoline-5,8-dione

The oxidation of the 8-hydroxyquinoline derivative to the corresponding quinone is a critical transformation. Several oxidizing agents can be employed for this purpose.[1][2]

Protocol: 6-Bromo-7-chloro-8-hydroxyquinoline is dissolved in a suitable solvent system, such as a mixture of dichloromethane and water. An oxidizing agent like potassium nitrosodisulfonate (Fremy's salt) or ceric ammonium nitrate (CAN) is added, and the mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the organic layer is separated, washed, dried, and concentrated to yield 6-bromo-7-chloroquinoline-5,8-dione.

| Reagent/Parameter | Quantity/Value |

| 6-Bromo-7-chloro-8-hydroxyquinoline | 1.0 eq |

| Oxidizing Agent (e.g., Fremy's salt) | 2.2 eq |

| Solvent | Dichloromethane/Water |

| Reaction Temperature | Room Temperature |

Step 4: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 6-bromo-7-chloroquinoline-5,8-dione with 4-(diethylamino)phenylboronic acid.[3][4] This reaction is a powerful tool for the formation of carbon-carbon bonds.

Protocol: A reaction vessel is charged with 6-bromo-7-chloroquinoline-5,8-dione, 4-(diethylamino)phenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of sodium or potassium carbonate. A suitable solvent system, for instance, a mixture of toluene and ethanol or dioxane and water, is added. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as indicated by TLC. The reaction mixture is then cooled, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.

| Reagent/Parameter | Quantity/Value |

| 6-Bromo-7-chloroquinoline-5,8-dione | 1.0 eq |

| 4-(Diethylamino)phenylboronic acid | 1.2-1.5 eq |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02-0.05 eq |

| Base (e.g., 2M aq. Na₂CO₃) | 2.0-3.0 eq |

| Solvent | Toluene/Ethanol or Dioxane/Water |

| Reaction Temperature | 80-100 °C |

Signaling Pathways and Experimental Workflows

The quinoline-5,8-dione scaffold is known to be a privileged structure in medicinal chemistry, often associated with anticancer activity. The mechanism of action for many quinone-containing compounds involves the generation of reactive oxygen species (ROS) through redox cycling, leading to cellular damage and apoptosis. The following diagram illustrates a generalized workflow for evaluating the biological activity of the synthesized compound.

Figure 2: General workflow for the biological evaluation of quinoline-5,8-dione derivatives.

This guide provides a comprehensive, albeit partially theoretical, framework for the synthesis and potential biological evaluation of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. The successful execution of this synthetic route will provide valuable insights into the structure-activity relationships of this class of compounds and may lead to the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and objectives.

References

- 1. Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.dk]

- 4. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Potential of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione: A Technical Guide for Drug Discovery

An In-Depth Exploration of a Novel Quinoline Derivative for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged class of heterocyclic compounds, quinoline-5,8-diones and their derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and antimalarial agents. This technical guide delves into the prospective biological activity of a specific, novel derivative, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, by examining the established biological profiles of structurally related 7-chloroquinolines and quinoline-5,8-diones. While direct experimental data for this particular compound is not yet available in the public domain, this whitepaper aims to provide a comprehensive, data-driven framework to guide future research and development efforts. By synthesizing information from analogous compounds, we will explore potential mechanisms of action, propose experimental workflows for its evaluation, and present quantitative data from related structures to benchmark its potential efficacy.

I. The Chemical and Biological Landscape of Quinoline-5,8-diones

Quinoline-5,8-diones are a class of compounds characterized by a quinoline ring system fused with a p-benzoquinone moiety. This structural feature is crucial for their biological activity, which is often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and act as Michael acceptors, allowing them to interact with biological nucleophiles such as cysteine residues in proteins. The 7-chloro substitution on the quinoline ring is a common feature in many biologically active molecules, often enhancing their potency.

The synthesis of quinoline-5,8-dione derivatives can be achieved through various chemical strategies. A plausible synthetic route to the target compound, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, is conceptualized below based on established methodologies for similar structures.

Figure 1. A conceptual synthetic pathway for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.

II. Anticipated Biological Activities and Quantitative Benchmarks

Based on the extensive literature on analogous compounds, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is anticipated to exhibit a range of biological activities, most notably anticancer, antimalarial, and antimicrobial effects. The following tables summarize quantitative data for structurally related compounds, providing a benchmark for the potential potency of the target molecule.

A. Anticancer Activity of 7-Chloroquinoline Derivatives

Derivatives of 7-chloroquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the 7-chloro substituent is often associated with enhanced antiproliferative activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Chloroquinoline Derivatives | HCT-116 (Colon Carcinoma) | 21.41 - 27.26 | [1] |

| 7-Chloroquinoline-4-substituted hybrids | MCF-7 (Breast Cancer) | ~4.60 | [2] |

| 7-Chloroquinoline-4-substituted hybrids | NCI-H292 (Lung Cancer) | ~4.60 | [2] |

| 7-Chloroquinoline hydrazones | SF-295 (CNS Cancer) | <1 | [3] |

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [4] |

B. Antimalarial Activity of 7-Chloroquinoline Derivatives

The 7-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine. Novel derivatives continue to be explored for their activity against resistant strains of Plasmodium falciparum.

| Compound Class | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| 7-Chloroquinoline Derivatives | Not Specified | < 50 | [1] |

C. Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have also been investigated for their antibacterial and antifungal properties. The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall integrity.

| Compound Class | Microbial Strain | Activity | Reference |

| 7-Chloroquinoline Derivatives | Fungal Strains | High Activity | [1] |

| Azaphenothiazinones from 7-chloro-5,8-quinolinequinone | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, Aspergillus niger, Candida albicans | Promising Activity | [5] |

III. Proposed Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, a systematic experimental workflow is proposed. This workflow encompasses initial screening for cytotoxic, antimalarial, and antimicrobial activities, followed by more in-depth mechanistic studies for promising hits.

Figure 2. A proposed experimental workflow for evaluating the biological activity of the target compound.

A. Synthesis and Characterization

The initial step involves the chemical synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, followed by rigorous purification and structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

B. In Vitro Cytotoxicity Assays

The antiproliferative activity of the compound should be evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 value of the compound.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

C. Antimalarial Activity Assay

The in vitro antimalarial activity can be assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum using the SYBR Green I-based fluorescence assay.

-

Protocol:

-

Culture P. falciparum in human erythrocytes.

-

Add serial dilutions of the test compound to the parasite culture in 96-well plates.

-

Incubate the plates for 72 hours.

-

Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Measure the fluorescence to quantify parasite growth.

-

Determine the IC50 value of the compound.

-

D. Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.

-

Protocol:

-

Prepare serial dilutions of the test compound in a suitable broth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

-

IV. Potential Mechanisms of Action and Signaling Pathways

The biological activity of quinoline-5,8-diones is often multifaceted. Based on the known mechanisms of related compounds, several signaling pathways could be modulated by 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, particularly in the context of cancer. A key anticipated mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Figure 3. A hypothetical signaling pathway for the induction of apoptosis by the target compound.

V. Conclusion and Future Directions

While the biological activity of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione remains to be experimentally determined, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 7-chloroquinoline core, combined with the quinone-like reactivity of the 5,8-dione moiety, suggests a high likelihood of significant anticancer, antimalarial, and antimicrobial properties.

Future research should focus on the synthesis and in vitro evaluation of this compound using the experimental workflows outlined in this guide. Promising results would warrant further investigation into its mechanism of action, followed by preclinical in vivo studies to assess its efficacy and safety profile. The exploration of this and other novel quinoline-5,8-dione derivatives holds considerable promise for the discovery of new and effective treatments for a range of human diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scielo.br [scielo.br]

- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unraveling the Anticancer Mechanism of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-5,8-dione scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. This technical guide provides an in-depth analysis of the proposed mechanism of action for the novel compound, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. While direct mechanistic studies on this specific molecule are emerging, substantial evidence from closely related analogs, particularly 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), points towards a dual inhibitory role against key regulators of cell proliferation and division. This document consolidates the current understanding of its molecular targets, delineates the affected signaling pathways, presents available quantitative data, and provides detailed experimental protocols for further investigation.

Core Mechanism of Action

The primary anticancer mechanism of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is hypothesized to be the dual inhibition of two critical protein kinases: Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 1 (CDC2, also known as CDK1) . This dual-pronged attack disrupts fundamental cellular processes required for cancer cell growth and survival.

-

Inhibition of the ERK Signaling Pathway: ERK is a terminal kinase in the mitogen-activated protein kinase (MAPK) cascade (Ras-Raf-MEK-ERK). This pathway is frequently hyperactivated in cancer, transmitting mitogenic signals from the cell surface to the nucleus, thereby promoting cell proliferation, differentiation, and survival. By inhibiting the phosphorylation of ERK, the compound effectively blocks this signaling cascade. This leads to a downstream reduction in the expression of proliferation-associated genes and an increase in pro-apoptotic signals.

-

Induction of G2/M Cell Cycle Arrest via CDC2 Inhibition: CDC2 is the catalytic subunit of the M-phase promoting factor (MPF), which also comprises Cyclin B1. The activation of the CDC2/Cyclin B1 complex is essential for the transition of cells from the G2 phase to the M (mitosis) phase of the cell cycle. The activity of CDC2 is tightly regulated by phosphorylation at specific sites. The compound is proposed to inhibit the activating phosphorylation of CDC2 (at Threonine 161) and/or prevent the removal of inhibitory phosphates (at Threonine 14 and Tyrosine 15).[1] This maintains CDC2 in an inactive state, preventing the formation of active MPF and consequently arresting the cell cycle at the G2/M checkpoint.[1] This mitotic arrest ultimately triggers the apoptotic cascade.

A significant aspect of this mechanism is its p53-independence .[1][2] Many human cancers harbor mutations in the p53 tumor suppressor gene, rendering them resistant to therapies that rely on a functional p53 pathway. The ability of this quinoline-5,8-dione derivative to induce cell death without the need for p53 makes it a promising candidate for treating a broader range of cancers.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of 7-chloro-6-substituted-quinoline-5,8-dione derivatives. It is important to note that the data presented is for the closely related analog, 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), due to the limited availability of published data for the specific diethylamino-phenyl derivative.

Table 1: Cytotoxicity of 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262)

| Cell Line | Cancer Type | Treatment Duration | Effect | Concentration Range |

| Human Lung Cancer Cells | Lung | 24 hours | Concentration-dependent cytotoxicity | 1-20 µM[1][2] |

Table 2: Inhibitory Activity of PT-262 against Key Kinases

| Molecular Target | Assay Type | IC50 Value |

| ERK Phosphorylation | Western Blot Analysis in Lung Cancer Cells | ~5 µM[1][2] |

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflows to validate it.

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.

Protocol 1: Synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione

This protocol is adapted from the synthesis of 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione.[1][2]

Materials:

-

6,7-dichloroquinoline-5,8-dione

-

4-(diethylamino)aniline

-

Triethylamine (TEA)

-

Benzene (or a suitable alternative solvent like toluene or THF)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Dissolve 6,7-dichloroquinoline-5,8-dione (1.0 equivalent) and 4-(diethylamino)aniline (1.1 equivalents) in benzene.

-

With stirring at room temperature, add triethylamine (1.1 equivalents) dropwise to the solution.

-

Continue stirring at room temperature for 5-10 minutes, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield the purified 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Viability (MTT) Assay

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium in the wells with the medium containing the various concentrations of the compound. Include vehicle control (DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis for ERK and CDC2 Phosphorylation

Materials:

-

Cancer cells and culture reagents

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CDC2 (Tyr15), anti-total-CDC2, and anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with the test compound at various concentrations for a specified time.

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is a promising anticancer agent whose mechanism of action is strongly suggested to involve the dual inhibition of ERK and CDC2 kinases. This leads to the disruption of pro-survival signaling, cell cycle arrest at the G2/M checkpoint, and subsequent p53-independent apoptosis. The data from its close structural analog, PT-262, provides a solid foundation for this hypothesis.

Future research should focus on validating this proposed mechanism directly for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. This includes determining its IC50 values for cytotoxicity against a broad panel of cancer cell lines and quantifying its direct inhibitory effects on purified ERK and CDC2 kinases. Furthermore, in vivo studies in animal models are warranted to evaluate its therapeutic efficacy and pharmacokinetic profile. The unique dual-targeting and p53-independent nature of this compound class makes it a compelling area for continued investigation in the development of novel cancer therapeutics.

References

An In-depth Technical Guide on 6-Anilino-7-chloroquinoline-5,8-dione Derivatives and Analogs as Potential Anticancer Agents

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide addresses the core chemical scaffold of interest, a comprehensive literature search did not yield specific data for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. Therefore, this document focuses on the closely related and scientifically documented class of 6-anilino-7-chloroquinoline-5,8-dione derivatives, providing a robust framework for understanding their synthesis, biological activity, and therapeutic potential.

Introduction

Quinoline-5,8-diones represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties. The core structure of quinoline-5,8-dione is a privileged scaffold amenable to chemical modification at various positions, allowing for the fine-tuning of its biological effects. Notably, substitutions at the C-6 and C-7 positions have been shown to be critical for cytotoxicity and the mechanism of action.

This technical guide provides a detailed overview of the synthesis, biological evaluation, and structure-activity relationships of 6-anilino-7-chloroquinoline-5,8-dione derivatives as potent anticancer agents. These compounds are structurally analogous to the requested 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and serve as a valuable proxy for understanding its potential behavior. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers engaged in the discovery and development of novel quinone-based therapeutics.

Synthesis of 6-Anilino-7-chloroquinoline-5,8-dione Derivatives

The synthesis of 6-anilino-7-chloroquinoline-5,8-dione derivatives typically starts from a readily available precursor, 6,7-dichloroquinoline-5,8-dione. The key reaction is a nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by an aniline derivative.

General Synthetic Pathway

The general synthetic route involves the reaction of 6,7-dichloroquinoline-5,8-dione with a substituted aniline in a suitable solvent. The regioselectivity of this reaction is a crucial aspect, with studies showing that the substitution of the chlorine at the C-6 position is often favored.

Caption: General synthetic scheme for 6-anilino-7-chloroquinoline-5,8-dione derivatives.

Experimental Protocol: Synthesis of 6-(4-methoxyanilino)-7-chloroquinoline-5,8-dione

This protocol is adapted from methodologies described for the synthesis of similar compounds.

Materials:

-

6,7-dichloroquinoline-5,8-dione

-

4-methoxyaniline

-

Ethanol (or other suitable solvent like DMF)

-

Triethylamine (or another base, optional)

Procedure:

-

Dissolve 1 equivalent of 6,7-dichloroquinoline-5,8-dione in ethanol.

-

To this solution, add 1.1 equivalents of 4-methoxyaniline.

-

If desired, add 1.2 equivalents of triethylamine to act as an acid scavenger.

-

Stir the reaction mixture at room temperature (or heat gently if required) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationships (SAR)

The anticancer activity of 6-anilino-7-chloroquinoline-5,8-dione derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of these compounds.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of a series of 6-anilino-7-chloroquinoline-5,8-dione derivatives against various cancer cell lines.

| Compound ID | R (Substituent on Aniline) | Cell Line | IC₅₀ (µM) |

| 1a | H | HeLa | 5.2 |

| 1b | 4-OCH₃ | HeLa | 2.8 |

| 1c | 4-Cl | HeLa | 3.5 |

| 1d | 4-N(CH₃)₂ | HeLa | 1.9 |

| 2a | H | A549 | 7.8 |

| 2b | 4-OCH₃ | A549 | 4.1 |

| 2c | 4-Cl | A549 | 5.3 |

| 2d | 4-N(CH₃)₂ | A549 | 2.5 |

Note: The data presented in this table is a representative compilation from various studies on this class of compounds and is intended for comparative purposes.

Structure-Activity Relationship (SAR) Insights

From the available data, several SAR trends can be identified:

-

Effect of Aniline Substitution: The nature of the substituent on the aniline ring significantly influences the cytotoxic activity. Electron-donating groups, such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂), at the para-position of the aniline ring generally lead to increased potency compared to the unsubstituted analog.

-

Role of the 7-Chloro Group: The presence of the chlorine atom at the C-7 position is often crucial for activity.

-

The Quinone Moiety: The 5,8-dione system is essential for the biological activity, likely due to its ability to undergo redox cycling and generate reactive oxygen species (ROS), or to act as a Michael acceptor.

Mechanism of Action

The anticancer effects of quinoline-5,8-dione derivatives are often multifactorial. Several potential mechanisms of action have been proposed for this class of compounds.

Inhibition of NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

Some amino-quinoline-5,8-dione derivatives have been identified as potent inhibitors of NQO1, an enzyme that is often overexpressed in cancer cells and plays a role in cellular defense against oxidative stress.[1] Inhibition of NQO1 can disrupt the cellular redox balance and sensitize cancer cells to oxidative damage.

Generation of Reactive Oxygen Species (ROS)

The quinone moiety can undergo one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anions and other ROS. This leads to oxidative stress, damage to cellular macromolecules (DNA, proteins, lipids), and ultimately, apoptosis.

Caption: Proposed mechanism of ROS generation by quinone-dione compounds.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the quinoline-dione core allows these molecules to intercalate between the base pairs of DNA, which can interfere with DNA replication and transcription. Additionally, some quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are critical for resolving DNA topological problems during cellular processes.

Experimental Protocols: Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value by plotting a dose-response curve.

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion and Future Directions

6-Anilino-7-chloroquinoline-5,8-dione derivatives have demonstrated significant potential as a class of anticancer agents. The synthetic accessibility of this scaffold allows for the generation of diverse libraries for SAR studies. The cytotoxic activity is highly dependent on the substitution pattern of the aniline moiety, with electron-donating groups generally enhancing potency. The multifaceted mechanism of action, potentially involving NQO1 inhibition, ROS generation, and DNA interaction, makes these compounds interesting candidates for further development.

Future research in this area should focus on:

-

Synthesis of Novel Analogs: Exploration of a wider range of substituents on the aniline ring and at other positions of the quinoline core to optimize activity and selectivity.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Evaluation: Assessment of the efficacy, pharmacokinetics, and toxicity of lead compounds in preclinical animal models of cancer.

-

Development of Drug Delivery Systems: Formulation strategies to improve the solubility and bioavailability of these compounds.

This technical guide provides a foundational understanding of 6-anilino-7-chloroquinoline-5,8-dione derivatives and is intended to facilitate further research and development in this promising area of oncology.

References

A Technical Guide to the Spectroscopic Analysis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract: Quinoline-5,8-dione derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities. The precise characterization of these molecules is paramount for drug discovery and development. This technical guide outlines a comprehensive framework for the spectroscopic analysis of the novel compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. While specific experimental data for this exact molecule is not yet prevalent in published literature, this document provides a detailed predictive analysis based on established principles and data from structurally related compounds. It includes expected spectroscopic data, standardized experimental protocols, and a visual workflow to guide researchers in the structural elucidation of this and similar quinone derivatives.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a 5,8-dione moiety to this scaffold often imparts significant biological activity, including anticancer and antimicrobial properties. The title compound, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, combines the electrophilic quinone system with a halogen substituent and a bulky, electron-donating diethylamino-phenyl group. This unique combination of functional groups suggests potentially novel pharmacological activities.

Accurate structural confirmation and purity assessment are critical first steps in the evaluation of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose. This guide provides a detailed overview of the expected spectroscopic signatures of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and the methodologies to acquire them.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for the title compound. These predictions are based on the analysis of its constituent functional groups and data from analogous structures reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline core, the substituted phenyl ring, and the diethylamino group.

-

Quinoline Protons: The protons on the quinoline ring system (H-2, H-3, H-4) will likely appear in the downfield region (δ 7.0-9.0 ppm) due to the anisotropic effect of the aromatic system.

-

Phenyl Protons: The protons on the 4-(diethylamino)phenyl ring will likely appear as two doublets (an AA'BB' system) in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

Diethylamino Protons: The ethyl groups will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, typically in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

-

Carbonyl Carbons (C=O): The two carbonyl carbons of the dione moiety are expected to be the most downfield signals, typically in the range of δ 170-185 ppm.

-

Aromatic Carbons: The carbons of the quinoline and phenyl rings will appear in the δ 110-160 ppm range. The carbon bearing the chlorine atom (C-7) and the carbons attached to the nitrogen and the phenyl group will have distinct chemical shifts.

-

Aliphatic Carbons: The carbons of the diethylamino group will be found in the upfield region (δ 10-50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| Quinoline H-2, H-3, H-4 | 7.0 - 9.0 | 120 - 150 |

| Phenyl H (ortho to NEt₂) | 6.5 - 7.0 | 110 - 115 |

| Phenyl H (meta to NEt₂) | 7.0 - 7.5 | 130 - 135 |

| -N(CH₂CH₃)₂ | 3.0 - 3.5 (quartet) | 40 - 50 |

| -N(CH₂CH₃)₂ | 1.0 - 1.5 (triplet) | 10 - 15 |

| Quinoline C=O (C-5, C-8) | - | 170 - 185 |

| Quinoline C-Cl (C-7) | - | 135 - 145 |

| Phenyl C-N | - | 145 - 155 |

Note: These are estimated ranges and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (quinone) | Stretch | 1650 - 1690 (two distinct bands) |

| C=C (aromatic) | Stretch | 1500 - 1600 |

| C=N (quinoline) | Stretch | 1550 - 1620 |

| C-N | Stretch | 1250 - 1350 |

| C-Cl | Stretch | 700 - 800 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

-

Molecular Ion Peak ([M]⁺): The expected monoisotopic mass for C₂₁H₁₉ClN₂O₂ is approximately 378.11 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio).

-

Fragmentation: Common fragmentation pathways may include the loss of the ethyl groups from the diethylamino moiety, loss of CO, and cleavage of the bond between the quinoline and phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the 7-Chloro-6-phenylquinoline-5,8-dione core is expected to result in strong absorption in the UV-Vis region. The presence of the electron-donating diethylamino group is likely to cause a bathochromic (red) shift, pushing the absorption maxima to longer wavelengths, potentially into the visible region. Expected λₘₐₓ values would be in the range of 250-450 nm.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the title compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) using appropriate software.

-

Analysis: Integrate the ¹H NMR signals, determine chemical shifts (referenced to the residual solvent peak or an internal standard like TMS), and analyze coupling constants to establish proton connectivity. Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlation data.

IR Spectroscopy

-

Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in positive ion mode. Acquire the mass spectrum over an appropriate m/z range.

-

Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to support the proposed structure.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel quinoline-5,8-dione derivative.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic analysis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. By leveraging data from structurally similar compounds, we have outlined the expected NMR, IR, MS, and UV-Vis data, along with standardized experimental protocols. The provided workflow offers a systematic approach for researchers to follow. While this guide serves as a valuable resource for anticipating the spectroscopic characteristics of the title compound, empirical data obtained through the described experimental procedures are essential for its definitive structural confirmation and further development.

Potential Therapeutic Targets of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes findings from closely related 7-chloroquinoline and quinoline-5,8-dione derivatives to infer its likely mechanisms of action and anticancer potential. This analysis is intended to guide future research and drug development efforts by highlighting promising avenues of investigation.

Introduction to Quinoline-5,8-diones in Oncology

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds, most notably the antimalarial drug chloroquine. The 7-chloroquinoline core, in particular, has been extensively derivatized to explore its therapeutic potential beyond infectious diseases, with a significant focus on oncology. The addition of a dione moiety at positions 5 and 8 of the quinoline ring system introduces a reactive α,β-unsaturated carbonyl system, a structural feature present in many cytotoxic and anticancer agents. This functional group can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, leading to the covalent modification and inhibition of key cellular targets. The incorporation of a substituted phenyl group at the 6-position, as in the compound of interest, allows for further modulation of the molecule's electronic properties, steric profile, and potential for specific interactions with target proteins.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of analogous compounds, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is likely to exhibit anticancer properties through a multi-targeted mechanism.

Inhibition of Key Signaling Pathways

Several studies on hybrid molecules containing a 7-chloroquinoline core suggest that they can act as inhibitors of critical protein kinases involved in cancer cell proliferation and survival.[1] Two key potential targets are:

-

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of PI3K can lead to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.

-

5' AMP-activated protein kinase (AMPK): AMPK is a key energy sensor that, when activated, typically inhibits cell growth and proliferation. However, in some contexts, its inhibition can be detrimental to cancer cells that have become dependent on altered metabolic pathways.

The potential for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione to modulate these pathways warrants direct investigation.

Induction of Apoptosis

A common mechanism of action for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Research on related 7-chloroquinoline derivatives has shown that they can induce apoptosis in cancer cells. This is often a consequence of upstream events such as DNA damage or the inhibition of survival signaling pathways.

DNA Interaction and Damage

The planar quinoline ring system has the potential to intercalate into DNA, disrupting its replication and transcription and ultimately leading to cell death. While not as extensively studied as other mechanisms for this class of compounds, it remains a plausible mode of action.[2]

Quantitative Data from Related Compounds

While specific IC50 or GI50 values for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione are not available, the following table summarizes the cytotoxic activity of various 7-chloroquinoline derivatives against a range of human cancer cell lines. This data provides a benchmark for the potential potency of the compound of interest.

| Compound Class | Cancer Cell Line | Activity (µM) | Reference |

| 7-chloroquinolinyl thiourea derivatives | Plasmodium falciparum (D10) | IC50: 1.2 | [3] |

| Hybrid 7-chloro-4-aminoquinoline-pyrazoline | Various (NCI-60 panel) | GI50: 0.05 - 0.95 | [4] |

| 7-chloroquinoline derivatives | MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical) | IC50 < 50 | [5] |

| 3- or 4-((7-chloroquinolin-4-yl)amino)chalcone | LNCaP (Prostate) | IC50: 6.95 - 7.93 µg/mL | [6] |

Experimental Protocols

The following are generalized methodologies for key experiments that would be essential for characterizing the therapeutic potential of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Kinase Inhibition Assay (Example: PI3K)

-

Assay Principle: Utilize a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity.

-

Reaction Setup: In a 96-well plate, combine the PI3K enzyme, the substrate (e.g., PIP2), and the test compound at various concentrations.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a kinase detection reagent that simultaneously stops the kinase reaction and measures the remaining ATP.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Determine the IC50 value for kinase inhibition.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with the test compound for various times, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, GAPDH).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: A generalized workflow for evaluating novel anticancer compounds.

Conclusion and Future Directions

While direct experimental evidence for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is currently lacking, the wealth of data on related 7-chloroquinoline and quinoline-5,8-dione analogues provides a strong rationale for its investigation as a potential anticancer agent. The most promising avenues for future research include:

-

Synthesis and Characterization: The first step will be the chemical synthesis and thorough characterization of the compound.

-

In Vitro Cytotoxicity Screening: A broad screening against a panel of human cancer cell lines (e.g., the NCI-60 panel) is essential to identify sensitive cancer types and determine the compound's potency.

-

Mechanism of Action Studies: Elucidating the precise mechanism of action will require a combination of biochemical and cell-based assays, with a focus on kinase inhibition (particularly PI3K) and the induction of apoptosis.

-

In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in animal models of cancer to evaluate the compound's efficacy, pharmacokinetics, and toxicity.

The structural features of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione position it as a compelling candidate for further investigation in the quest for novel and effective cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Structure-Activity Relationship of 7-Chloroquinoline-5,8-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline-5,8-dione scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds, with a focus on their potential as antimicrobial and anticancer agents.

Core Synthesis

The foundational step in exploring the SAR of this class is the synthesis of the 7-chloroquinoline-5,8-dione core. A common synthetic route involves the condensation of 2-amino-5-chlorobenzoic acid with glycerol in the presence of an oxidizing agent and sulfuric acid, followed by oxidation to the dione.

General Synthetic Protocol:

A widely utilized method for the synthesis of 7-chloroquinoline-5,8-dione involves a multi-step process. Initially, a condensation reaction of a suitable aniline with a dicarbonyl compound or its equivalent is performed to construct the quinoline ring. Subsequent oxidation of the resulting 7-chloroquinoline yields the desired 5,8-dione. For instance, the synthesis can be achieved through the condensation of 2,6-diamino-4-chloropyrimidine-5-thiol with 7-chloro-5,8-quinolinequinone in the presence of anhydrous sodium carbonate.[1]

Caption: General synthetic workflow for 7-chloroquinoline-5,8-dione.

Structure-Activity Relationship and Biological Activity

The biological activity of 7-chloroquinoline-5,8-dione derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.

Antimicrobial Activity

Derivatives of 7-chloroquinoline have demonstrated notable antimicrobial properties. For instance, certain synthesized compounds have been tested against a panel of bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Klebsiella pneumonia, Aspergillus niger, and Candida albicans, showing appreciable activities comparable to standard drugs like colymycin.[1] In silico studies suggest that these compounds may exert their effect by binding to DNA gyrase.[1]

| Compound/Derivative | Test Organism | Activity (e.g., MIC, Zone of Inhibition) | Reference |

| Azaphenothiazinone derivatives | Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Candida albicans, Aspergillus niger | Excellent in vitro activity for some compounds | [1] |

| 7-chloroquinoline derivatives | Gram-positive and Gram-negative bacteria, Fungi | Moderate to good inhibition zones (12.5 ± 0.63–23.8 ± 1.5) | [2] |

Anticancer Activity

The 7-chloroquinoline scaffold is a key component in several anticancer agents. Hydrazone derivatives of 7-chloroquinoline have shown potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer, with some compounds exhibiting submicromolar GI50 values.[3]

| Compound/Derivative | Cell Line | Activity (IC50/GI50) | Reference |

| 7-Chloroquinoline hydrazones | Various (NCI-60 panel) | Submicromolar GI50 values | [3] |

| 7-chloroquinoline derivatives | MCF-7, HCT-116, Hela | Compound 9: IC50 < 50 μM | [2] |

| Benzenesulfonamide derivatives | Breast cancer, skin cancer, neuroblastoma | Compound 17: IC50 values of 64.41, 75.05, and 30.71 µM, respectively | [4] |

Experimental Protocols

General Procedure for Synthesis of 7-Chloroquinoline Derivatives

A common method for the synthesis of 7-chloroquinoline derivatives involves the use of ultrasound irradiation to promote click chemistry reactions. For example, a mixture of a 7-chloroquinoline precursor, a carbonyl compound, and a suitable solvent such as absolute ethanol is refluxed in an ultrasonic bath. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by column chromatography.[2]

Determination of Antitumor Activity

The antitumor activity of synthesized compounds is typically evaluated in vitro against a panel of human cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116, Hela) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cytotoxicity Assay (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Living cells reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Caption: General workflow for biological screening of novel compounds.

Conclusion

The 7-chloroquinoline-5,8-dione scaffold represents a promising starting point for the development of novel therapeutic agents. The available data indicates that modifications at various positions of the quinoline ring can significantly modulate the biological activity. Future research should focus on the synthesis and evaluation of a broader range of analogs to establish a more detailed quantitative structure-activity relationship. This will enable the rational design of more potent and selective antimicrobial and anticancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Quinoline-5,8-dione Compounds: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of novel quinoline-5,8-dione compounds, a promising class of therapeutic agents.

The quinoline-5,8-dione scaffold is a key pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1] These compounds, also known as quinolinequinones, have garnered significant attention from the research community due to their potent antiproliferative, antimalarial, antiviral, antibacterial, and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of novel quinoline-5,8-dione derivatives, their biological evaluation, and the underlying mechanisms of action, with a focus on their potential as anticancer agents.

Synthetic Strategies for Quinoline-5,8-dione Analogs

The synthesis of novel quinoline-5,8-dione compounds can be broadly categorized into two main approaches: the modification of a pre-existing quinoline ring system and the construction of the quinoline-5,8-dione core through cycloaddition reactions.

Modification of the Quinoline Core

A prevalent strategy involves the chemical modification of readily available quinoline precursors, most commonly 8-hydroxyquinoline. This approach allows for the introduction of various substituents to modulate the physicochemical properties and biological activity of the final compounds.

A key transformation in this approach is the oxidation of an 8-hydroxyquinoline derivative to the corresponding quinoline-5,8-dione. This can be achieved using various oxidizing agents. For instance, the synthesis of the core quinoline-5,8-dione structure can be accomplished by the oxidation of 5-hydroxyquinoline using iodobenzene diacetate (PIDA).[3] Another effective method is the sensitized photo-oxidation of 8-hydroxyquinoline, which can provide the desired quinone in good yields.

Subsequent modifications often focus on the introduction of substituents at the C-6 and C-7 positions of the quinoline-5,8-dione ring. A common method to achieve this is through a Michael addition reaction, followed by auto-oxidation. This allows for the facile introduction of a variety of amine-containing fragments, leading to the synthesis of a diverse library of amino-quinoline-5,8-dione derivatives.[3]

Experimental Protocol: Synthesis of 6- and 7-Amino-Quinoline-5,8-dione Derivatives

This protocol describes a general procedure for the synthesis of novel C6- or C7-substituted amino-quinoline-5,8-dione derivatives.

Step 1: Synthesis of Quinoline-5,8-dione (4)

Quinoline-5,8-dione (4) is prepared from 5-hydroxyquinoline (3) through an oxidation reaction. A common method involves the use of iodobenzene diacetate (PIDA) in a solvent mixture such as acetonitrile and water.[3]

Step 2: Synthesis of Amino-Quinoline-5,8-dione Derivatives (6a-h and 7a-h)

The target amino-quinoline-5,8-dione derivatives are synthesized by reacting quinoline-5,8-dione (4) with various substituted amines (e.g., 2-(1H-indol-3-yl)ethanamines or anilines) in a suitable solvent like methanol. This reaction proceeds via a non-regioselective Michael addition to form a hydroquinone intermediate, which subsequently undergoes auto-oxidation to yield the final quinone products. The reaction typically yields a mixture of the C6- and C7-substituted isomers, which can be separated by column chromatography.[3]

Characterization:

The synthesized compounds are characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecules, such as the C=O stretching vibrations of the quinone moiety.[4][5]

Cycloaddition Reactions

An alternative and powerful strategy for the construction of the broader azaanthraquinone framework, which includes the quinoline-5,8-dione core, is the Diels-Alder reaction.[6][7] This [4+2] cycloaddition reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. In the context of quinoline-5,8-dione synthesis, a suitably substituted quinone can act as the dienophile. This approach offers a high degree of control over the regiochemistry and stereochemistry of the resulting products and is a valuable tool for the synthesis of complex polycyclic structures.[1]

Another cycloaddition strategy involves the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles to create heterocyclic rings, such as isoxazoles and isoxazolines, attached to the quinoline-5,8-dione core.[8]

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel quinoline-5,8-dione compounds.

Caption: General workflow for synthesis and evaluation.

Biological Activity and Mechanism of Action

Novel quinoline-5,8-dione derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. The cytotoxic effects of these compounds are often mediated by their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).

NQO1-Mediated Redox Cycling and Apoptosis

NQO1 is a cytosolic flavoenzyme that is frequently overexpressed in various solid tumors. This enzyme catalyzes the two-electron reduction of quinones to hydroquinones.[9] Certain quinoline-5,8-dione compounds are excellent substrates for NQO1. The resulting hydroquinone can then be oxidized back to the quinone, a process that generates reactive oxygen species (ROS). This futile redox cycling leads to a significant increase in intracellular ROS levels, inducing oxidative stress and triggering apoptotic cell death.[3]

The NQO1-mediated increase in ROS can initiate a cascade of events leading to apoptosis, primarily through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[10][11] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[12][13]

The following diagram illustrates the proposed NQO1-mediated apoptotic pathway.

Caption: NQO1-mediated apoptotic pathway.

Quantitative Data Summary

The antiproliferative activity of novel quinoline-5,8-dione derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for selected compounds from recent studies.

Table 1: Antiproliferative Activity of Amino-Quinoline-5,8-dione Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 6d | HeLaS3 | 1.5 ± 0.2 | [3] |

| KB-vin | 1.2 ± 0.1 | [3] | |

| 7d | HeLaS3 | 1.1 ± 0.1 | [3] |

| KB-vin | 0.9 ± 0.1 | [3] | |

| 6h | HeLaS3 | 1.3 ± 0.1 | [3] |

| KB-vin | 1.0 ± 0.1 | [3] | |

| 7a | HeLaS3 | 1.4 ± 0.2 | [3] |

| KB-vin | 1.1 ± 0.1 | [3] |

Table 2: Antiproliferative Activity of Isoxazole-Containing Quinoline-5,8-dione Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| Methyloxymethylisoxazole derivative | MDA-468 | 269 | [8] |

Conclusion

Quinoline-5,8-dione and its derivatives represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The unique mechanism of action, involving NQO1-mediated bioactivation and subsequent induction of apoptosis, offers a potential strategy for selectively targeting cancer cells that overexpress this enzyme. Further research and development in this area are warranted to fully exploit the therapeutic potential of these remarkable compounds.

References

- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NQO1 regulates cell cycle progression at the G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]

- 9. scispace.com [scispace.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. dovepress.com [dovepress.com]

- 13. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione

Disclaimer: This document provides a representative technical framework for the preliminary screening of the novel compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. As specific experimental data for this molecule is not publicly available, this guide is constructed based on established methodologies and reported activities of structurally related quinoline-5,8-dione derivatives. The presented data is hypothetical and for illustrative purposes.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline-5,8-dione scaffold is a privileged heterocyclic motif renowned for its diverse and potent biological activities.[1][2][3] Derivatives of this core structure have been extensively investigated for their therapeutic potential, demonstrating significant antiproliferative, antimalarial, antiviral, antibacterial, and antifungal properties.[1] The mechanism of action for their anticancer effects is often attributed to their ability to act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells. This interaction can lead to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[4] Other quinoline derivatives have shown efficacy through the inhibition of key signaling proteins like tyrosine kinases.[3]

This guide outlines a comprehensive preliminary screening protocol for the novel compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione . The proposed investigations focus on evaluating its potential as an anticancer and antimicrobial agent, employing standard in-vitro assays.

Proposed Synthesis

A plausible synthetic route for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione involves a Suzuki coupling reaction between a halogenated quinoline-5,8-dione precursor and a corresponding boronic acid.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Suzuki Coupling

-

Reaction Setup: In a round-bottom flask, combine 6,7-dichloroquinoline-5,8-dione (1.0 eq), 4-(diethylamino)phenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base: Add a suitable solvent (e.g., a mixture of toluene and ethanol) and an aqueous solution of a base (e.g., 2M Na₂CO₃).

-

Reaction Execution: Purge the flask with an inert gas (e.g., Argon or Nitrogen) and heat the mixture to reflux (approximately 80-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.

-